molecular formula C13H15F2NO B14129356 4-(2,2-difluoroethenyl)-N,N-diethylbenzamide

4-(2,2-difluoroethenyl)-N,N-diethylbenzamide

Cat. No.: B14129356
M. Wt: 239.26 g/mol
InChI Key: UTZBOOHDLOKBFZ-UHFFFAOYSA-N
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Description

4-(2,2-difluoroethenyl)-N,N-diethylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzamide core with a difluoroethenyl group and diethyl substitutions, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-difluoroethenyl)-N,N-diethylbenzamide typically involves the introduction of the difluoroethenyl group to a benzamide precursor. One common method includes the reaction of 4-bromo-N,N-diethylbenzamide with a difluoroethenylating agent under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-difluoroethenyl)-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The difluoroethenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of difluoroethenyl oxides.

    Reduction: Formation of diethylbenzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(2,2-difluoroethenyl)-N,N-diethylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethenyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The difluoroethenyl group can form strong bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-difluoroethenyl)-N,N-diethylbenzamide is unique due to its specific combination of the benzamide core with difluoroethenyl and diethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

4-(2,2-difluoroethenyl)-N,N-diethylbenzamide

InChI

InChI=1S/C13H15F2NO/c1-3-16(4-2)13(17)11-7-5-10(6-8-11)9-12(14)15/h5-9H,3-4H2,1-2H3

InChI Key

UTZBOOHDLOKBFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C=C(F)F

Origin of Product

United States

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